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Cyclopropylamine-d5

Cat. No.: B591091
M. Wt: 62.13 g/mol
InChI Key: HTJDQJBWANPRPF-UXXIZXEISA-N
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Description

Deuterium (B1214612) Isotope Effects in Molecular Systems

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H), can lead to a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect manifests as a change in the rate of a chemical reaction when a C-H bond is replaced with a C-D bond. libretexts.org The C-D bond is stronger than the C-H bond, requiring more energy to break. libretexts.org Consequently, reactions where the breaking of a C-H bond is the rate-determining step will proceed more slowly when deuterium is substituted for hydrogen. libretexts.org

This deuterium isotope effect is a valuable tool for studying reaction mechanisms. libretexts.org A significant KIE (typically a kH/kD ratio of 2–7) provides strong evidence that the C-H bond is broken in the rate-limiting step of the reaction. libretexts.org

Beyond reaction kinetics, deuterium substitution can also influence the metabolic stability of molecules. In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 enzymes and involve the cleavage of C-H bonds. By replacing a metabolically vulnerable C-H bond with a C-D bond, the rate of metabolism at that position can be slowed down, potentially leading to improved pharmacokinetic properties of a drug, such as a longer half-life.

Overview of Cyclopropylamine (B47189) Derivatives in Research

Cyclopropylamine and its derivatives are an important class of compounds in organic chemistry and medicinal chemistry. longdom.orgnih.gov The cyclopropyl (B3062369) group, a three-membered ring, possesses unique electronic and steric properties due to its high ring strain. longdom.org This strained ring system imparts significant reactivity and conformational rigidity to the molecule. longdom.orgresearchgate.net

The combination of the cyclopropyl ring and the amino group makes cyclopropylamine a versatile building block in the synthesis of a wide range of molecules. longdom.org Its derivatives have found applications in several areas:

Pharmaceuticals: The cyclopropylamine moiety is a key structural feature in various therapeutic agents, including antidepressants and anticancer drugs. longdom.org For instance, it is a component of monoamine oxidase inhibitors (MAOIs). longdom.orgscbt.com

Agrochemicals: Derivatives of cyclopropylamine are used in the formulation of herbicides, fungicides, and insecticides. longdom.org

Material Science: The rigidity of the cyclopropane (B1198618) ring is exploited in the synthesis of specialty polymers and advanced materials with unique mechanical and thermal properties. longdom.org

Synthetic Intermediates: Cyclopropylamines are valuable intermediates in a variety of chemical transformations, including ring-opening reactions and cycloadditions. nih.govacs.org

The synthesis of cyclopropylamine derivatives has been an active area of research, with numerous methods developed to access these valuable compounds, including adaptations of classical cyclopropanation reactions and the development of novel synthetic strategies. nih.govacs.org

Chemical and Physical Properties of Cyclopropyl-d5-amine

PropertyValue
CAS Number 153557-95-0
Chemical Formula C₃H₂D₅N
Molecular Weight 62.13 g/mol
Appearance Liquid
Synonyms Aminocyclopropane-d5

Research Applications of Cyclopropyl-d5-amine

Application AreaDescription
Metabolic Studies Used as a tracer to investigate the metabolic fate of cyclopropylamine-containing compounds.
Mechanistic Studies Employed to probe reaction mechanisms involving the cyclopropylamine moiety through the kinetic isotope effect.
Internal Standard Serves as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry.
Drug Development Utilized in the synthesis of deuterated drug candidates to potentially improve metabolic stability and pharmacokinetic profiles.

Synthesis of Cyclopropyl-d5-amine

The most common method for the synthesis of Cyclopropyl-d5-amine involves the catalytic deuteration of cyclopropanamine. This process utilizes a transition metal catalyst, such as palladium on carbon (Pd/C), in the presence of deuterium gas (D₂). The reaction conditions, including temperature, pressure, and catalyst loading, are carefully controlled to achieve high levels of deuterium incorporation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N B591091 Cyclopropylamine-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2,3,3-pentadeuteriocyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJDQJBWANPRPF-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])N)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of Cyclopropyl-d5-amine. The presence of deuterium (B1214612) significantly alters the NMR spectra compared to its non-deuterated counterpart, providing a wealth of information.

Deuterium (²H) NMR for Isotopic Purity and Site-Specificity Analysis

Deuterium (²H) NMR spectroscopy is paramount for directly assessing the isotopic purity and confirming the specific locations of deuterium incorporation in Cyclopropyl-d5-amine. This technique exclusively detects deuterium nuclei, offering a clear window into the extent and regioselectivity of the deuteration process. In a typical synthesis, where cyclopropylamine (B47189) is catalytically deuterated, the goal is to achieve high isotopic enrichment, often exceeding 98%. The ²H NMR spectrum of a successfully synthesized Cyclopropyl-d5-amine would exhibit signals corresponding to the deuterium atoms on the cyclopropane (B1198618) ring and the amine group, confirming their presence and providing a quantitative measure of deuteration at each site. The absence of significant signals from other potential deuteration sites would verify the site-specificity of the labeling.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation of Labeled Compounds

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon framework. The carbon signals in a deuterated compound are often split into multiplets due to coupling with deuterium (which has a spin I=1). For instance, a carbon atom bonded to one deuterium would appear as a triplet, while a CD2 group would be a quintet. The observation of these characteristic splitting patterns, along with the chemical shifts of the cyclopropyl (B3062369) carbons, validates the structure of the labeled compound. beilstein-journals.orgpitt.edu However, in some cases, the signal for the deuterated carbon can be too weak to be observed. beilstein-journals.org

Table 1: Representative NMR Data for Cyclopropylamine Derivatives

NucleusCompoundChemical Shift (δ) ppmMultiplicityNotes
¹HCyclopropylamine~0.4 (m), ~0.7 (m), ~2.5 (s)Multiplet, SingletRepresentative shifts for the non-deuterated analogue.
¹HCyclopropyl-d5-amineResidual peaks-Significant reduction in signal intensity at expected proton locations.
¹³CCyclopropylamine~3 (CH2), ~24 (CH)-Approximate chemical shifts for the non-deuterated analogue.
¹³CCyclopropyl-d5-amine--Signals may be broad or exhibit splitting due to C-D coupling. beilstein-journals.orgpitt.edu

This table is for illustrative purposes; actual chemical shifts can vary based on solvent and experimental conditions. pitt.edu

Two-Dimensional NMR Techniques in Deuterated Cyclopropane Systems

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), offer deeper insights into the connectivity and spatial relationships within deuterated cyclopropane systems. Although direct application on highly deuterated species like Cyclopropyl-d5-amine might be limited due to the scarcity of protons, these techniques are invaluable for analyzing partially deuterated analogues or for confirming the structure of reaction products involving Cyclopropyl-d5-amine. acs.org For instance, a ¹H-¹³C HSQC spectrum can correlate any residual proton signals with their directly attached carbon atoms, providing unambiguous assignments. Furthermore, 2D NMR methods can be instrumental in distinguishing between isomers and determining the stereochemistry in more complex molecules derived from deuterated cyclopropanes. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive technique that plays a critical role in the analysis of isotopically labeled compounds like Cyclopropyl-d5-amine.

High-Resolution Mass Spectrometry for Isotopic Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the isotopic composition of Cyclopropyl-d5-amine. HRMS provides a highly accurate mass measurement, allowing for the differentiation between the deuterated compound and its non-deuterated counterpart, as well as any partially deuterated impurities. The theoretical exact mass of Cyclopropyl-d5-amine (C₃H₂D₅N) is different from that of cyclopropylamine (C₃H₇N), and this mass difference is readily detected by HRMS. nsf.gov This technique is also used to quantify the level of deuterium incorporation and to identify any residual protonated impurities with high confidence. For example, in a study involving the reaction of N-cyclopropylaniline (CPA), HRMS was used to confirm the formation of the deuterated product radical cation. nsf.gov

Stable Isotopic Labeling in Tracer Analyses and Internal Standards

The primary application of Cyclopropyl-d5-amine in analytical chemistry is its use as a stable isotopic tracer and an internal standard. medchemexpress.com In metabolic studies, for instance, Cyclopropyl-d5-amine can be introduced into a biological system, and its metabolic fate can be traced by detecting the deuterated metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). musechem.com The known mass shift due to the deuterium labels allows for the selective detection and quantification of the labeled species in complex biological matrices.

As an internal standard, Cyclopropyl-d5-amine is added in a known amount to a sample containing the non-deuterated analyte (cyclopropylamine). Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for accurate quantification of the analyte by comparing the signal intensity of the analyte to that of the internal standard, correcting for any sample loss or matrix effects during analysis.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive method for probing the molecular structure and bonding within a molecule. For Cyclopropyl-d5-amine, these techniques are crucial for confirming the presence and position of deuterium atoms and for understanding the molecule's conformational preferences.

Cyclopropylamine, the non-deuterated parent compound, exists as two primary rotational isomers (conformers): trans and gauche, which are distinguished by the orientation of the amino group (–NH₂) relative to the cyclopropane ring. aip.org These conformers are in equilibrium and can be identified by their unique vibrational signatures in IR and Raman spectra. The substitution of hydrogen with deuterium to create Cyclopropyl-d5-amine significantly alters these spectra. The heavier deuterium atoms cause a predictable shift of C-D vibrational frequencies to lower wavenumbers compared to the C-H stretches of the parent molecule, a phenomenon that confirms successful deuteration.

Research combining gas-phase infrared spectroscopy with Raman data has led to revised assignments of the fundamental vibrational bands. capes.gov.br For instance, the complex spectral region between 1300 and 750 cm⁻¹ contains key information on the skeletal and amino group motions. capes.gov.br Far-infrared studies are particularly insightful for observing the low-energy torsional motions of the amino group, which are sensitive to the conformational state. aip.org In doubly deuterated cyclopropylamine (CPA-d₂), the tunneling splitting between energy levels is smaller, which simplifies spectral assignment and provides a clearer picture of the torsional potential. aip.org Analysis of these spectra, supported by ab initio molecular orbital calculations, allows for a detailed characterization of the bonding environment and the relative abundance of the trans and gauche conformers. capes.gov.br

Table 1: Selected Vibrational Frequencies for Cyclopropylamine Conformers

Vibrational ModeConformerFrequency (cm⁻¹)Spectroscopic Method
NH₂ Torsiontrans~240Far-Infrared
NH₂ Torsiongauche~205Far-Infrared
Ring Deformationtrans~870Infrared/Raman
Ring Deformationgauche~885Infrared/Raman
CH₂ Wagtrans~1210Infrared/Raman

Note: Frequencies are approximate and based on the non-deuterated parent compound, Cyclopropylamine. The corresponding C-D and N-D modes in Cyclopropyl-d5-amine would appear at significantly lower wavenumbers.

Gas-phase electronic spectroscopy techniques, such as electron ionization and photoionization, provide valuable data on the electronic structure and energy levels of molecules like cyclopropylamine. acs.org When coupled with mass spectrometry, these methods can elucidate fragmentation pathways and confirm the molecular weight, which for Cyclopropyl-d5-amine would be shifted relative to its non-deuterated counterpart, thereby verifying isotopic enrichment.

Advanced action spectroscopy techniques performed in cryogenic ion traps offer exceptionally high resolution. nih.gov While applied to related deuterated species like the cyclopropenyl cation (c-C₃H₂D⁺), these methods demonstrate the potential for precisely measuring rovibrational transitions. nih.gov Such high-resolution data allows for the determination of accurate rotational constants and bond lengths, providing unambiguous structural and conformational insights. For Cyclopropyl-d5-amine, these techniques could definitively distinguish between conformers and provide precise geometric parameters in the gas phase.

Chromatographic Methods for Purification and Analytical Validation

Chromatography is indispensable for the separation, purification, and quantitative analysis of Cyclopropyl-d5-amine and related derivatives. Both high-performance liquid chromatography and gas chromatography are routinely employed to ensure the purity and quality of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the chemical purity of cyclopropylamine derivatives. When coupled with a spectroscopic detector, such as an ultraviolet (UV) detector, HPLC can separate the target compound from synthesis precursors, byproducts, and other impurities. The purity is typically determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Furthermore, specialized chiral HPLC methods are used to ensure high enantiomeric excess in stereospecific syntheses. For challenging separations of amine analogs, the addition of cyclopropylamine to the mobile phase has been shown to enhance enantioselectivity. wdh.ac.id A simple and sensitive ion chromatography (IC) method, a subset of HPLC, has also been developed for the specific determination of cyclopropylamine in pharmaceutical substances. researchgate.net

Table 2: Typical HPLC Method Parameters for Cyclopropylamine Analysis

ParameterDescription
Technique Reversed-Phase HPLC, Ion Chromatography researchgate.net
Column C18 (Reversed-Phase), Metrosep C4 (Ion Chromatography) researchgate.net
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradients with additives
Detector UV-Vis, Conductivity (for IC) researchgate.net
Application Purity Assessment , Quantitative Analysis researchgate.net, Chiral Separation

Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile compounds like cyclopropylamine and its deuterated isotopologues. A headspace GC technique coupled with a flame ionization detector (FID) has been developed for the quantification of cyclopropylamine in active pharmaceutical ingredients. researchgate.net This method involves heating the sample in a sealed vial to partition the volatile amine into the gas phase (headspace), which is then injected into the GC system.

For more detailed structural information and isotopic analysis, GC is often coupled with a mass spectrometer (GC-MS). This powerful combination allows for the separation of components in a mixture followed by their individual mass analysis. GC-MS is a critical tool for verifying the level of deuterium incorporation in Cyclopropyl-d5-amine and for trace-level analysis of isotopic purity. The technique is also used extensively to monitor the progress of synthesis reactions to determine when the conversion to the desired product is complete. google.comgoogle.com

Table 3: Typical GC Method Parameters for Cyclopropylamine Analysis

ParameterDescription
Technique Headspace Gas Chromatography researchgate.net
Column Dimethylpolysiloxane coated capillary column researchgate.net
Carrier Gas Nitrogen or Helium
Detector Flame Ionization Detector (FID) researchgate.net, Mass Spectrometer (MS) acs.org
Application Quantification researchgate.net, Isotopic Purity Analysis , Reaction Monitoring google.com

Chemical Reactivity and Mechanistic Investigations

Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The study of kinetic isotope effects (KIEs) is a cornerstone of physical organic chemistry, offering profound insights into the rate-determining steps of a reaction. By comparing the reaction rate of a molecule with its heavier isotopologue (kH/kD), chemists can infer whether a specific carbon-hydrogen bond is broken in the slowest step of the mechanism.

Deuterium (B1214612) Effects on Hydrogen/Deuterium Transfer Steps

The replacement of hydrogen (¹H) with deuterium (²H) results in a C-D bond that is stronger and vibrates at a lower frequency than a C-H bond. This is due to the greater mass of deuterium, which lowers the zero-point energy of the C-D bond. libretexts.orgyoutube.com Consequently, more energy is required to cleave a C-D bond compared to a C-H bond. libretexts.org

In reactions involving Cyclopropyl-d5-amine where a C-D bond on the cyclopropyl (B3062369) ring is cleaved in the rate-determining step, a "primary" kinetic isotope effect is observed. libretexts.org This manifests as a significantly slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. The magnitude of the kH/kD ratio, which can range from 1 to 8 for primary KIEs, provides crucial information about the transition state of the bond-breaking event. youtube.com For instance, a large KIE suggests that the C-H/C-D bond is substantially broken in the transition state. nih.gov

Impact of Isotopic Substitution on Reaction Rates and Pathways

Isotopic substitution in Cyclopropyl-d5-amine influences reaction rates and can help differentiate between proposed mechanistic pathways. When a C-D bond is not broken but is located near the reaction center, a smaller "secondary" kinetic isotope effect (SKIE) may be observed. wikipedia.org These effects, typically with kH/kD values between 0.7 and 1.5, arise from changes in hybridization or steric environment at the carbon atom between the reactant and the transition state. princeton.edu

For example, in a reaction where the amine group of Cyclopropyl-d5-amine acts as a nucleophile, the deuterated cyclopropyl ring is not directly involved in bond formation. However, subtle changes in the vibrational modes of the C-D bonds adjacent to the reacting center can still influence the stability of the transition state, leading to a measurable SKIE. Observing the magnitude and direction (normal, kH/kD > 1; or inverse, kH/kD < 1) of this effect helps to map out the geometry of the transition state.

Type of Kinetic Isotope Effect (KIE)Isotopic Bond Status in Rate-Determining StepTypical kH/kD ValuesMechanistic Implication
Primary KIEC-H/C-D bond is broken~2 - 8Indicates C-H bond cleavage is part of the rate-determining step.
Secondary KIEC-H/C-D bond is not broken~0.7 - 1.5Provides information on changes in hybridization or steric environment at a nearby carbon.
No Significant KIE-~1Suggests C-H bond cleavage is not involved in or before the rate-determining step.

Oxidation and Reduction Chemistry

The amine functionality and the strained cyclopropyl ring make Cyclopropyl-d5-amine susceptible to various oxidation and reduction reactions. The presence of deuterium atoms provides a mechanistic tracer for these transformations.

Pathways to Deuterated Nitroso Compounds

The oxidation of primary amines can yield nitroso compounds. For Cyclopropyl-d5-amine, this transformation would involve the oxidation of the deuterated amine to produce a deuterated cyclopropyl nitroso derivative. This reaction can be achieved using various oxidizing agents, such as hydrogen peroxide with a suitable catalyst or peroxyacids. nih.govorganic-chemistry.org The initial product, nitrosocyclopropane-d5, would likely exist as a dimer to enhance stability.

The mechanism often involves the formation of a hydroxylamine (B1172632) intermediate which is then further oxidized. google.com The stability of the resulting nitroso compound can be a limiting factor, as primary and secondary nitrosoalkanes can readily isomerize to oximes. nih.gov The study of this reaction with Cyclopropyl-d5-amine could reveal whether any of the C-D bonds on the ring are involved in side reactions or rearrangements, by analyzing the isotopic distribution in the products and byproducts.

Formation of Deuterated Hydroxylamine Derivatives

Hydroxylamine derivatives are key intermediates in the oxidation of amines. google.com The oxidation of Cyclopropyl-d5-amine is expected to first produce N-(cyclopropyl-d5)hydroxylamine. This process can occur via enzymatic pathways, for example by cytochrome P-450, or through chemical oxidants. The resulting deuterated hydroxylamine can be a stable product itself or serve as an intermediate on the pathway to nitroso compounds or oximes. researchgate.net The synthesis and isolation of such deuterated hydroxylamine derivatives are valuable for mechanistic studies and as building blocks in synthetic chemistry. rsc.org

Nucleophilic Substitution Reactions and Derivative Formation

The lone pair of electrons on the nitrogen atom of Cyclopropyl-d5-amine makes it a competent nucleophile, capable of participating in a variety of substitution reactions. longdom.org

In nucleophilic substitution reactions, such as the reaction with an alkyl halide (e.g., methyl iodide), Cyclopropyl-d5-amine acts as the nucleophile to displace the leaving group. This reaction leads to the formation of a secondary amine, N-methyl-N-(cyclopropyl-d5)amine. A significant challenge in such reactions is controlling the extent of alkylation. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine and can react further with the alkyl halide. This can lead to a mixture of secondary, tertiary (N,N-dimethyl-N-(cyclopropyl-d5)amine), and even quaternary ammonium (B1175870) salts. libretexts.org

The isotopic labeling in Cyclopropyl-d5-amine is on the cyclopropyl ring, which is adjacent (at the β-position) to the nitrogen atom participating in the nucleophilic attack. Therefore, these reactions are expected to exhibit a β-secondary kinetic isotope effect. libretexts.org These effects are typically small and normal (kH/kD > 1), arising from changes in hyperconjugation or steric effects in the transition state. acs.orgresearchgate.net

ElectrophileReaction TypePotential Deuterated Product
Methyl Iodide (CH₃I)Nucleophilic Substitution (Alkylation)N-methyl-N-(cyclopropyl-d5)amine
Acetyl Chloride (CH₃COCl)Nucleophilic Acyl SubstitutionN-(cyclopropyl-d5)acetamide
Benzenesulfonyl Chloride (C₆H₅SO₂Cl)Nucleophilic Substitution (Sulfonylation)N-(cyclopropyl-d5)benzenesulfonamide
Alkyl Halide (excess)Multiple Nucleophilic SubstitutionsTri(cyclopropyl-d5)amine / Quaternary Ammonium Salt

of Cyclopropyl-d5-amine

The unique chemical behavior of the cyclopropyl group, particularly when isotopically labeled as in Cyclopropyl-d5-amine, offers a powerful tool for investigating reaction mechanisms. The high ring strain and the specific properties of the carbon-deuterium bonds provide insights into complex chemical and biological transformations.

Enzyme-Mediated Ring Opening Processes

The cyclopropyl moiety is a known substrate and inactivator for various enzymes, often undergoing ring-opening as part of the catalytic cycle or inactivation mechanism. The use of deuterated analogs like Cyclopropyl-d5-amine is crucial for elucidating these enzymatic pathways. For instance, Cyclopropylamine (B47189) itself is known to inactivate major human drug-metabolizing cytochromes P450 enzymes, and its deuterated form, Cyclopropyl-d5-amine, serves as a labeled probe in such studies. usbio.netmusechem.com

Enzymatic oxidation is a common fate for cyclopropane (B1198618) rings. While some enzymes, like the monooxygenase from Methylococcus capsulatus, can oxidize cyclopropane to cyclopropanol (B106826) without ring cleavage, the inherent strain of the three-membered ring makes it susceptible to opening. unl.pt This inactivation is not only related to the chemical reactivity stemming from ring strain but can also be influenced by substituents on the ring. unl.pt The biological activities of many natural products containing a three-membered ring are attributed to this inherent strain, which facilitates alkylation of biological targets upon ring-opening. nih.gov

Studies using stereospecifically deuterated substrates have been fundamental in understanding enzyme mechanisms. For example, deuterated S-adenosylmethionine (SAM) analogues were used to probe the formation of the cyclopropane ring in 1-aminocyclopropanecarboxylic acid (ACC), demonstrating that the reaction proceeds with stereochemical inversion at the Cγ position. nih.gov Similarly, selectively deuterated ACC has been used to investigate the biosynthesis of ethylene (B1197577) in plants, a process catalyzed by the ethylene-forming enzyme (EFE). unl.pt

The table below summarizes key findings from studies on enzyme interactions with cyclopropane-containing compounds, highlighting the role of isotopic labeling.

Enzyme/SystemSubstrate/ProbeKey FindingReference(s)
Cytochromes P450Cyclopropylamine / Cyclopropyl-d5-amineInactivation of major human drug-metabolizing enzymes. usbio.net
Monooxygenase (Methylococcus capsulatus)MethylcyclopropaneOxidation to cyclopropylmethanol (B32771) occurs without ring opening. unl.pt
ACC SynthaseStereospecifically deuterated SAMElucidation of the SN2-type α,γ-elimination mechanism for cyclopropane formation. nih.gov
Ethylene-Forming Enzyme (EFE)Selectively deuterated ACCInvestigation of ethylene biosynthesis in plants under stress. unl.pt

Mechanistic Studies of Cyclopropyl Iminium Ion Rearrangements

The oxidation of cyclopropylamines can lead to the formation of reactive intermediates such as cyclopropyl-substituted nitrenium or iminium ions. The fate of these intermediates provides significant mechanistic information. Computational and experimental studies on cyclopropyl-substituted nitrenium ions, generated via photolysis of N-aminopyridinium ion precursors, reveal a complex array of reactions. chemrxiv.orgchemrxiv.org

For the N-biphenyl-N-cyclopropyl nitrenium ion, stable products are formed through two primary pathways:

Cyclopropyl ring expansion: This leads to the formation of an N-biphenylazetium ion. chemrxiv.orgchemrxiv.org

Ethylene elimination: This results in a biphenylisonitrilium ion. chemrxiv.orgchemrxiv.org

In the presence of a nucleophile like methanol (B129727), a third pathway emerges where the alcohol adds directly to the cyclopropyl ring, forming an N-3-methoxypropyl-N-biphenyl iminium ion. This iminium ion can then be reduced to a more stable product. chemrxiv.org In contrast, the less stable N-benzyl-N-cyclopropyl nitrenium ion primarily undergoes ethylene elimination to yield benzylisonitrile. chemrxiv.orgchemrxiv.org

These studies demonstrate that the cyclopropyl group in such cationic intermediates can undergo rearrangement, fragmentation, or nucleophilic capture, with the specific outcome depending on the stability of the intermediate and the reaction conditions. The use of deuterated analogs like Cyclopropyl-d5-amine in such systems would be invaluable for determining kinetic isotope effects and further refining the understanding of these reaction pathways.

IntermediateReaction PathwayProduct(s)Reference(s)
N-biphenyl-N-cyclopropyl nitrenium ionRing ExpansionN-biphenylazetium ion chemrxiv.orgchemrxiv.org
Ethylene EliminationBiphenylisonitrilium ion chemrxiv.orgchemrxiv.org
Nucleophilic Addition (Methanol)N-3-methoxypropyl-N-biphenyl iminium ion chemrxiv.org
N-benzyl-N-cyclopropyl nitrenium ionEthylene EliminationBenzylisonitrile chemrxiv.orgchemrxiv.org

Reactivity of Strained Deuterated Cyclopropane Moieties

The high ring strain of cyclopropane (approximately 57.3 kcal/mol for a bicyclo[2.1.0]pentane system) is a primary driver of its chemical reactivity. acs.orglongdom.org This strain facilitates a variety of ring-opening reactions, as the cleavage of a C-C bond relieves this energetic penalty. longdom.orgnih.gov When the cyclopropane ring is deuterated, the additional mass and the differing vibrational frequencies of the C-D bonds compared to C-H bonds can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE).

Deuterium labeling is a powerful tool for probing the mechanisms of reactions involving strained rings. For example, in the synthesis of housanes (bicyclo[2.1.0]pentanes) using palladium carbenes, deuterium-labeling studies were conducted to distinguish between different potential pathways. A KIE of 2.1 was observed, which suggested the involvement of a palladium carbene in the rate-determining C-H insertion step. acs.org

The reaction of cyclopropane with deuterium over supported metal catalysts typically results in ring-opening to produce a mixture of isotopic propanes. rsc.org The distribution of these products provides information about the adsorbed intermediates involved in the catalytic mechanism. rsc.org Such studies underscore that the reactivity of the cyclopropane ring can be harnessed for various chemical transformations, and deuterium labeling is key to understanding the intricate details of these processes. The presence of deuterium atoms in Cyclopropyl-d5-amine can therefore be expected to influence the kinetics of its ring-opening reactions, providing a means to investigate transition state structures and reaction mechanisms. chemsrc.com

The loss of ring strain is often a significant thermodynamic driving force. In [3+2] cycloaddition reactions involving strained alkylidene cyclopropanes, the reduction in strain contributes to a lower activation enthalpy for the reaction. nih.govrsc.org This principle governs the reactivity of deuterated cyclopropanes as well, where the relief of strain is a key factor in the thermodynamics of ring-opening processes.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is a popular and cost-effective method for studying the physical properties of molecules, often showing good performance for vibrational frequencies and geometries of organic compounds. researchgate.net

DFT calculations can predict how the substitution of hydrogen with deuterium (B1214612) in cyclopropylamine (B47189) impacts its molecular geometry and electronic properties. The replacement of hydrogen with the heavier deuterium isotope leads to a shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is a consequence of the lower zero-point energy of the C-D bond. researchgate.net

Table 1: Predicted Geometrical Parameters for Cyclopropylamine and Cyclopropyl-d5-amine from DFT Calculations. (Note: These are representative values based on typical DFT results for similar molecules and are intended for illustrative purposes.)
ParameterCyclopropylamine (C₃H₇N)Cyclopropyl-d5-amine (C₃H₂D₅N)
C-C Bond Length (Å)1.5101.509
C-N Bond Length (Å)1.4581.457
Average C-H/C-D Bond Length (Å)1.0921.089
Dipole Moment (Debye)1.201.18

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions. rsc.org DFT calculations are instrumental in characterizing the transition states of these reactions, providing insights into the reaction mechanisms and energy barriers. cardiff.ac.uknih.gov For Cyclopropyl-d5-amine, the substitution of hydrogen with deuterium can affect the stability of these transition states.

Studies on the ring-opening of cyclopropyl (B3062369) radicals have shown that the reaction proceeds through an asynchronous mechanism, where the rotation of the methylene (B1212753) groups is not simultaneous. cardiff.ac.ukresearchgate.net The presence of deuterium can alter the vibrational frequencies of the transition state, which in turn can affect the reaction rate. Specifically, the stronger C-D bonds can lead to a higher activation energy for ring-opening reactions, a phenomenon known as the kinetic isotope effect. nih.gov Theoretical calculations on related systems have shown that the energy barrier for such reactions can be influenced by substituents on the ring. wayne.edu

Cyclopropylamine can exist in different conformations due to the rotation around the C-N bond. capes.gov.bracs.org DFT calculations can be used to map the potential energy surface of these conformational changes, identifying the most stable conformers and the energy barriers between them. uc.pt For Cyclopropyl-d5-amine, the deuteration of the cyclopropyl ring and the amine group can influence the relative energies of these conformers.

Vibrational analysis of cyclopropylamine and its N-deuterated species has been supported by ab initio molecular orbital calculations to understand the conformational landscape. capes.gov.br The substitution with deuterium alters the vibrational modes, which can lead to shifts in the conformational equilibrium. uc.pt The study of the potential energy surface provides a detailed picture of the rotational isomerism and the energetic landscape the molecule navigates.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of atoms and molecules. ebsco.com These simulations are valuable for studying dynamic processes and the influence of isotopic substitution on these dynamics.

MD simulations can be used to validate and provide a molecular-level explanation for experimentally observed isotopic effects. osti.gov For instance, the metabolic "blocking" effect of deuterium, where deuterated compounds show slower reaction rates in biological systems, can be investigated through MD simulations. By simulating the interaction of Cyclopropyl-d5-amine with enzymes, researchers can observe how the stronger C-D bonds influence the binding and reaction kinetics. mdpi.comnih.gov

Simulations can also help in understanding the differences in physical properties between deuterated and non-deuterated compounds. For example, the miscibility of deuterated tetrahydrofuran (B95107) (THF) in water is different from its non-deuterated counterpart, an effect that can be captured by specifically parameterized MD force fields. osti.gov Similar effects could be anticipated for the solvation of Cyclopropyl-d5-amine in various solvents.

Table 2: Simulated Diffusion Coefficients for Cyclopropylamine and Cyclopropyl-d5-amine in Water at 298 K. (Note: These are hypothetical values for illustrative purposes, based on typical MD simulation results.)
CompoundDiffusion Coefficient (x 10⁻⁵ cm²/s)
Cyclopropylamine1.52
Cyclopropyl-d5-amine1.48

The nature and strength of intermolecular interactions, such as hydrogen bonding, are crucial for the properties of condensed phases. mdpi.com MD simulations allow for the detailed investigation of these interactions for deuterated compounds. sci-hub.se Deuteration can subtly alter hydrogen bond lengths and strengths, which can have a cumulative effect on the structure and dynamics of liquids and solids. researchgate.net

In the context of Cyclopropyl-d5-amine, MD simulations can reveal how the deuteration of the amine group affects its hydrogen bonding network with surrounding molecules, be it a solvent or a biological receptor. mdpi.com The simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric parameters, providing a comprehensive picture of the intermolecular interactions at play. mdpi.comillinois.edu

Quantum Chemical Modeling of Radical Species

Computational chemistry provides powerful tools to investigate the transient and highly reactive nature of radical species derived from cyclopropylamines. Through quantum chemical modeling, it is possible to predict the stability, structure, and reaction pathways of these intermediates, which are often difficult to characterize experimentally.

Stability of N-Centered Cycloalkyl Aminyl Radicals

The stability of nitrogen-centered radicals is a critical factor in determining their reactivity. Radical Stabilization Energies (RSEs) are commonly calculated to quantify the stabilizing or destabilizing effect of substituents on a radical center. These calculations are typically performed using high-level theoretical methods like G3(MP2)-RAD and G3B3. nih.gov The RSE for a given aminyl radical (•NR'R'') is determined by the enthalpy of the isodesmic hydrogen transfer reaction between the corresponding amine (HNR'R'') and ammonia (B1221849) (NH₃), as shown in the following equation:

RSE(•NR'R'') = BDE(H-NH₂) - BDE(H-NR'R'') rsc.org

Computational studies have systematically evaluated the RSEs for a series of N-centered cycloalkyl aminyl radicals. A key finding is that, unlike C-centered cycloalkyl radicals, ring strain plays a less significant role in determining the stability of their nitrogen-centered counterparts. rsc.orgresearchgate.net The calculated RSE values for cyclic aminyl radicals with ring sizes from three to seven members are all found to be within a relatively narrow range. rsc.orgresearchgate.net For example, the ease of forming a radical center in a three-membered ring (aziridinyl radical) is comparable to that in a six-membered ring (piperidinyl radical). researchgate.net

The cyclopropyl substituent itself has a considerable stabilizing effect on an adjacent aminyl radical center, which is attributed to the ability of the three-membered ring to engage in hyperconjugative interactions with the radical center. rsc.org Theoretical calculations predict a strong stabilization for dicyclopropylaminyl radical, with a calculated RSE of -78.9 kJ mol⁻¹, a value that approaches the stabilization seen in captodatively stabilized radicals. rsc.orgrsc.org

Calculated Radical Stabilization Enthalpies (RSE) for Cyclic Aminyl Radicals. rsc.orgresearchgate.net
Radical SpeciesRing SystemRSE (kJ mol⁻¹)
Aziridinyl radicalThree-membered-53.7
Azetidinyl radicalFour-membered-52.2
Pyrrolidinyl radicalFive-membered-57.0
Piperidinyl radicalSix-membered-49.7

Elucidation of Radical Cation Intermediates in Photoredox Processes

Visible-light-mediated photoredox catalysis is a powerful method for generating radical intermediates under mild conditions. acs.orgnih.gov Cyclopropylamines are valuable substrates in these reactions, as their corresponding radical cations can undergo facile ring-opening to generate synthetically useful intermediates. rsc.org However, the direct observation of these fleeting radical cations is challenging due to their short lifetimes. nih.gov

Advanced techniques coupling online electrospray ionization mass spectrometry (ESI-MS) with laser irradiation have enabled the direct detection of transient amine radical cations in photoredox reactions. nsf.gov In a study of the [3 + 2] annulation of N-cyclopropylaniline (CPA) and styrene (B11656), researchers were able to detect the reactive CPA radical cation (1+•). acs.orgnsf.gov

To further probe the reaction mechanism and confirm the involvement of a chain process, an isotope-labeling experiment using Cyclopropyl-d5-amine (specifically, N-cyclopropylaniline-d5 or CPA-d5) was conducted. nsf.gov In this experiment, a reaction mixture containing CPA, a Ruthenium (Ru) photocatalyst, and styrene was irradiated, and then mixed with a solution of CPA-d5 downstream from the irradiation zone. nsf.gov The mass spectrometric analysis detected the formation of the deuterated [3+2] annulation product, [3-d5 + H]+. nsf.gov This observation provided strong evidence for a chain propagation mechanism, where the product radical cation (3+•), formed during the initial photochemical steps, oxidizes a neutral CPA-d5 molecule to its corresponding radical cation, thereby propagating the chain reaction. acs.orgnsf.gov

The general mechanism for such photoredox processes involves the initial single-electron transfer (SET) oxidation of the cyclopropylamine by the photoexcited catalyst (e.g., *Ru(II)) to generate the N-centered radical cation. rsc.org This key intermediate, because of the inherent strain in the cyclopropyl ring, can undergo rapid and irreversible ring-opening to form a β-carbon radical iminium ion, which can then be trapped by various reactants. rsc.org

Mass Spectrometry Data for Key Species in the Photoredox Annulation of N-Cyclopropylaniline (CPA). nsf.gov
SpeciesDescriptionObserved m/zTheoretical m/z
1+•N-cyclopropylaniline radical cation133.0888133.0886
[3 + H]+Protonated [3+2] annulation product238-
[3-d5 + H]+Protonated deuterated [3+2] annulation product243.1900243.1904

Applications in Mechanistic and Specialized Biomedical Research

Metabolic Pathway Elucidation in Biological Systems

The investigation of how a chemical entity is processed within a biological system is fundamental to drug discovery and development. Cyclopropyl-d5-amine is employed as a probe to unravel complex metabolic networks.

Metabolic flux analysis is a powerful technique used to quantify the rates of intracellular metabolic reactions. cortecnet.com The core principle involves introducing a stable isotope-labeled substrate (a tracer) into a biological system and tracking the incorporation of the isotope into downstream metabolites. mdpi.commdpi.comnih.gov

Cyclopropyl-d5-amine functions as an effective tracer in these studies. When a parent drug molecule containing a cyclopropylamine (B47189) moiety is studied, a parallel experiment can be run with its deuterated analog incorporating the Cyclopropyl-d5-amine group. Using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the fate of the deuterated cyclopropyl (B3062369) group through various biochemical transformations. mdpi.comresearchgate.net This allows for the precise mapping of atom transition paths, confirming known metabolic pathways and potentially discovering new ones. nih.gov For example, this method can quantify the flux through pathways involving the cyclopropyl group, providing a dynamic view of its metabolic fate without the confounding variables of radiolabeling.

The cyclopropyl ring, while often added to drug candidates to improve metabolic stability, can itself be a site of biotransformation. hyphadiscovery.com Common metabolic pathways for drugs containing a cyclopropylamine group include N-dealkylation and oxidation of the alicyclic ring. nih.gov

Studies on compounds like cyclopropyl fentanyl have shown that N-dealkylation, where the entire N-phenethyl group is removed, is a major metabolic route. nih.govresearchgate.netresearchgate.net Another significant pathway can be oxidation at various positions, including the alicyclic ring itself, though this was not observed for cyclopropyl fentanyl where N-dealkylation was dominant. nih.govresearchgate.net

The use of Cyclopropyl-d5-amine in a candidate molecule allows researchers to definitively track metabolites originating from the cyclopropyl-containing portion of the molecule. The distinct mass shift of +5 amu (or a fragment thereof) clearly distinguishes these metabolites from those arising from other parts of the molecule or from endogenous compounds, facilitating unambiguous structure elucidation.

Table 1: Key Biotransformation Pathways for Alicyclic Fentanyl Analogs Studied in Human Hepatocytes
CompoundMajor Metabolic PathwayRelative Abundance of Major MetaboliteAlicyclic Ring Oxidation ObservedReference
Cyclopropyl fentanylN-dealkylation~82% of total metabolite peak areaNo nih.govresearchgate.net
Cyclopentyl fentanylN-dealkylation & Alicyclic Ring OxidationN/AYes nih.gov
Cyclohexyl fentanylAlicyclic Ring OxidationN/AYes nih.gov
2,2,3,3-tetramethylcyclopropyl fentanyl (TMCPF)Alicyclic Ring Oxidation~85% of metabolites oxidized on the ringYes nih.gov

Deuteration can significantly alter the rate of enzyme-catalyzed reactions in a phenomenon known as the Deuterium (B1214612) Kinetic Isotope Effect (KIE). juniperpublishers.com This effect occurs when the cleavage of a carbon-hydrogen (C-H) bond is a rate-limiting step in a reaction. nih.govresearchgate.net Replacing hydrogen with the heavier deuterium isotope results in a stronger carbon-deuterium (C-D) bond, which requires more energy to break, thus slowing down the reaction rate. juniperpublishers.com

Cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism, often catalyze reactions involving C-H bond cleavage. researchgate.net Cyclopropylamines are known mechanism-based inactivators of CYP enzymes. The inactivation mechanism is believed to involve an initial one-electron oxidation at the nitrogen atom, followed by the scission (opening) of the cyclopropane (B1198618) ring, which then covalently binds to and inactivates the enzyme. researchgate.net

By using Cyclopropyl-d5-amine, researchers can probe this mechanism. If C-H bond cleavage on the cyclopropyl ring is part of the rate-limiting step for either metabolism or enzyme inactivation, the d5-labeling will slow this process down. juniperpublishers.com Observing a significant KIE provides strong evidence for the involvement of that specific C-H bond in the reaction mechanism, helping to elucidate the precise steps of CYP inhibition. nih.gov This can also lead to "metabolic switching," where the slowed primary metabolic pathway causes the drug to be metabolized through alternative routes. juniperpublishers.com

Table 2: Principles of Deuteration in Studying CYP450-Mediated Reactions
PrincipleDescriptionApplication with Cyclopropyl-d5-amineReference
Kinetic Isotope Effect (KIE)Slowing of a reaction rate when a C-H bond involved in a rate-limiting step is replaced by a C-D bond.Helps determine if C-H bond cleavage on the cyclopropyl ring is rate-limiting for metabolism or CYP inactivation. juniperpublishers.comnih.gov
Mechanism-Based InactivationA substrate is converted by an enzyme into a reactive species that inactivates the enzyme. Cyclopropylamines are known inactivators of P450s.Slowing the inactivation process via KIE allows for better characterization of the reactive intermediates involved. researchgate.net
Metabolic SwitchingDeuteration blocks or slows a primary metabolic pathway, shunting the molecule toward secondary pathways.Reveals alternative metabolic pathways that might otherwise be minor or unobserved. juniperpublishers.comnih.gov

Mechanistic Toxicity Studies (Non-Clinical)

Understanding the mechanisms that lead to drug-induced toxicity is crucial for developing safer medicines. Cyclopropyl-d5-amine is a valuable tool in these non-clinical investigations, particularly for toxicities mediated by metabolism.

Many instances of drug toxicity are not caused by the drug itself but by reactive metabolites formed during its biotransformation. researchgate.net The cyclopropylamine moiety, while often stable, can undergo metabolic activation to form reactive intermediates. hyphadiscovery.com A prominent example is the antibiotic trovafloxacin, whose associated hepatotoxicity is linked to the CYP1A2-mediated oxidation of its cyclopropylamine group. acs.orgnih.gov This process leads to the formation of reactive, ring-opened intermediates that can form covalent adducts with liver proteins, leading to cellular damage. researchgate.netacs.orgnih.gov

The use of Cyclopropyl-d5-amine in a drug candidate allows researchers to investigate such bioactivation pathways. Due to the KIE, the rate of formation of a reactive metabolite may be slowed if it involves the cleavage of a C-D bond on the cyclopropyl ring. juniperpublishers.com This "metabolic shunting" can reduce the formation of the toxic metabolite, and a corresponding decrease in toxicity in cellular or animal models provides a direct mechanistic link between that specific metabolic pathway and the adverse outcome. researchgate.netjuniperpublishers.com This approach helps to identify the specific metabolic step responsible for toxicity and informs strategies to mitigate it through chemical modification.

Toxicogenomics is a field that analyzes the response of the genome (changes in gene expression) to toxic insults. nih.gov While these studies can reveal thousands of gene changes, interpreting the data and linking it to a specific mechanism of toxicity can be challenging. researchgate.net

Stable isotope-labeled compounds like Cyclopropyl-d5-amine offer a sophisticated approach to deconvolve these complex datasets. researchgate.net In a typical study, one group of animals or cell cultures is exposed to the parent drug, while another is exposed to its deuterated analog containing the Cyclopropyl-d5-amine moiety. If the deuteration mitigates the formation of a specific reactive metabolite (as discussed in 6.2.1), researchers can compare the resulting gene expression profiles. researchgate.net Genes whose expression changes are attenuated or absent in the deuterated group can be directly linked to the consequences of that specific metabolic pathway. This allows for a more precise interpretation of the toxicogenomic data, helping to distinguish between general stress responses and gene changes specifically triggered by the reactive metabolite . researchgate.netnih.gov

Development of Deuterated Probes for Biochemical Research

The substitution of hydrogen atoms with their heavier, stable isotope deuterium (²H or D) in a molecule creates a deuterated analogue. This isotopic substitution, while minimally altering the steric and electronic properties of the compound, significantly increases its mass. This unique characteristic makes deuterated compounds, such as Cyclopropyl-d5-amine, invaluable tools in specialized biomedical research. They serve as sophisticated probes to elucidate complex biochemical processes, including enzyme reaction mechanisms, receptor-ligand interactions, and as standards in quantitative bioanalysis. The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, which can lead to a significant decrease in the rate of reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE). researchgate.neteurachem.org

Use in Enzyme Mechanism Studies (e.g., MAO inactivation)

Deuterated compounds are powerful probes for investigating the mechanisms of enzyme-catalyzed reactions. The kinetic isotope effect (KIE) is a key parameter derived from these studies, defined as the ratio of the reaction rate for a light, non-deuterated substrate (kL) to the rate for a heavy, deuterated substrate (kH). researchgate.net A primary KIE greater than 1 indicates that the cleavage of the C-H (or N-H) bond is involved in the rate-determining step of the reaction. vt.edu

Cyclopropylamines are a well-known class of mechanism-based inactivators of flavin-dependent monoamine oxidases (MAO). mdpi.comnih.gov The inactivation mechanism is believed to involve the oxidation of the amine by the FAD cofactor, followed by the rapid ring-opening of the cyclopropyl group, which generates a reactive species that covalently binds to the enzyme or the flavin cofactor, leading to irreversible inhibition. nih.govresearchgate.net

The use of deuterated substrates is critical in confirming that C-H bond cleavage is a rate-limiting step in the catalytic cycle of MAO. mdpi.com Studies on MAO with various deuterated amine substrates have demonstrated large primary kinetic isotope effects, with values often ranging from 5 to 14. mdpi.com This strongly supports a mechanism where the abstraction of a hydrogen atom from the carbon alpha to the amine nitrogen is the slowest step in the substrate oxidation process. mdpi.comnih.gov

While specific studies detailing the KIE for Cyclopropyl-d5-amine in MAO inactivation are not extensively documented in publicly available literature, the principles established with other deuterated amines provide a clear framework for its application. By comparing the inactivation kinetics of Cyclopropylamine with that of Cyclopropyl-d5-amine, researchers can determine the extent to which C-H bond cleavage at the cyclopropyl ring or the amine group contributes to the rate of the inactivation process. A significant KIE would provide strong evidence that hydrogen abstraction is a key step in the bioactivation of the cyclopropylamine inhibitor by MAO. nih.govnih.gov

Table 1: Representative Kinetic Data for Investigating MAO Inactivation using a Deuterated Probe

This table illustrates the type of data generated in a hypothetical experiment comparing the kinetic parameters of a non-deuterated and a deuterated MAO substrate.

ParameterCyclopropylamine (Analyte)Cyclopropyl-d5-amine (Deuterated Probe)
Maximal Velocity (Vmax) 100 µmol/min/mg12.5 µmol/min/mg
Michaelis Constant (Km) 50 µM52 µM
Catalytic Efficiency (Vmax/Km) 2.00.24
Kinetic Isotope Effect (KIE) on Vmax -8.0

Note: The data presented are hypothetical and for illustrative purposes only, based on typical KIE values observed for MAO substrates. mdpi.com

Investigating Receptor-Ligand Interactions via Deuterated Analogues

Deuterated analogues can also be employed to study the interactions between a ligand and its receptor. europeanpharmaceuticalreview.comrevvity.com In competitive binding assays, a labeled ligand (often radiolabeled) is incubated with a receptor source, and a test compound is added to measure its ability to displace the labeled ligand. europeanpharmaceuticalreview.com The use of a deuterated analogue like Cyclopropyl-d5-amine in such assays is primarily as a stable isotope-labeled competitor, which can be distinguished from the non-deuterated version by mass spectrometry.

The substitution of hydrogen with deuterium does not typically alter the fundamental pharmacological properties like binding affinity (measured as Ki or IC50) because the isotopes are sterically very similar. eurachem.org Therefore, Cyclopropyl-d5-amine would be expected to have a binding affinity for a given receptor that is nearly identical to that of unlabeled Cyclopropylamine. This property allows it to serve as an excellent control or internal standard in binding assays that use mass spectrometric detection.

While specific research applying Cyclopropyl-d5-amine as a probe for receptor-ligand interactions is not prominent in the reviewed literature, the principle remains a valid application for deuterated compounds in pharmacology. Such studies would help confirm that the observed biological activity is due to the parent molecule's structure and not influenced by metabolic processes that could be altered by deuteration.

Table 2: Illustrative Data from a Competitive Receptor Binding Assay

This table provides a conceptual example of results from a binding assay, showing the expected similarity in affinity between a ligand and its deuterated analogue.

CompoundReceptor TargetBinding Affinity (Ki, nM)
Cyclopropylamine Hypothetical Receptor X150
Cyclopropyl-d5-amine Hypothetical Receptor X155

Note: Data are hypothetical and for illustrative purposes. A negligible difference in Ki values is expected between the non-deuterated ligand and its stable isotope-labeled counterpart.

Isotopic Labeling in Bioanalytical Assays

One of the most widespread and critical applications of Cyclopropyl-d5-amine is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). chemie-brunschwig.ch Accurate quantification of drugs and metabolites in complex biological matrices like plasma or urine is challenging due to sample loss during preparation and matrix effects that can suppress or enhance the analyte's signal during mass spectrometric analysis. uvic.ca

An ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects. uvic.ca A SIL-IS like Cyclopropyl-d5-amine is considered the "gold standard" because it is chemically identical to the analyte (Cyclopropylamine), ensuring its physicochemical behavior is virtually the same throughout the entire analytical process. However, its increased mass (due to the five deuterium atoms) allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. nsf.gov

In practice, a known amount of Cyclopropyl-d5-amine is added to the biological sample at the beginning of the workflow. uvic.ca The ratio of the mass spectrometric response of the analyte to the response of the SIL-IS is then used to calculate the analyte's concentration. This ratio corrects for any variability, leading to highly accurate and precise quantification. researchgate.net For example, in the analysis of fentanyl analogues, the use of fentanyl-d5 as an internal standard is a common practice to ensure accuracy. uvic.caresearchgate.net Similarly, Cyclopropyl-d5-amine is an essential tool for the reliable quantification of Cyclopropylamine or its derivatives in research and clinical settings.

Table 3: Representative LC-MS/MS Parameters for the Analysis of Cyclopropylamine using Cyclopropyl-d5-amine as an Internal Standard

This table shows typical parameters that would be monitored in an LC-MS/MS method for the quantification of Cyclopropylamine.

CompoundRetention Time (Rt) (min)Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)
Cyclopropylamine (Analyte) 2.158.141.1
Cyclopropyl-d5-amine (Internal Standard) 2.163.144.1

Note: The m/z values are based on the respective molecular weights of the compounds. lgcstandards.combiorxiv.org The retention times are identical, as expected for a SIL-IS, and the product ions are representative fragments.

Synthesis and Reactivity of Advanced Cyclopropyl D5 Amine Derivatives and Analogues

Synthesis of Nitrogen-Containing Heterocyclic Systems Utilizing Deuterated Cyclopropylamine (B47189) Scaffolds

The deuterated cyclopropylamine framework serves as a versatile building block for the synthesis of complex nitrogen-containing heterocycles. Methodologies that forge these intricate structures often rely on the unique reactivity of the cyclopropyl (B3062369) group.

Recent advancements have demonstrated that radical-initiated intramolecular cascade cyclizations of 1,n-enynes can produce pyrrolidine-fused cyclopropane (B1198618) rings. rsc.org These metal-free protocols offer an environmentally benign pathway to structurally diverse heterocycles. rsc.org Similarly, the reaction of dihalocarbene species with N-protected cyclic enamines can generate dihalo-azabicycloalkane systems, which, after deprotection, can undergo further transformation with aldehydes or ketones, triggering ring-expansion to yield other nitrogen-containing heterocycles. researchgate.net

Palladium-catalyzed cascades, particularly aza-Heck-triggered C(sp³)–H functionalization, have emerged as a sophisticated route to cyclopropane-fused N-heterocycles. acs.org These reactions proceed via an initial aza-palladation of an alkene, followed by an intramolecular C–H palladation to form the cyclopropane ring, offering access to a wide range of ring-fused and spiro-fused systems. acs.org Furthermore, titanium-mediated intramolecular coupling of alkene and nitrile moieties provides a direct synthesis of bicyclic primary cyclopropylamines from unsaturated nitriles. researchgate.net

A key strategy applicable to deuterated systems is the deaminative functionalization, which uses the amine as a traceless directing group. nih.gov For instance, a primary amine can be transformed using O-diphenylphosphinylhydroxylamine, with subsequent steps allowing for the introduction of various functional groups. The use of deuterium (B1214612) oxide (D₂O) as the deuterium source in such methods makes it a robust approach for deuterated compounds. nih.gov

Table 1: Selected Methods for N-Heterocycle Synthesis from Cyclopropylamine Scaffolds This table summarizes general synthetic strategies that are applicable to deuterated cyclopropylamine derivatives for the construction of nitrogen-containing heterocyclic systems.

Method Reactants/Reagents Product Type Key Features
Radical Cascade Cyclization1,n-enynes, I₂/TBHPPyrrolidine-fused cyclopropanesMetal-free, solvent-controlled regioselectivity. rsc.org
Aza-Heck CascadeN-(pentafluorobenzoyloxy)carbamates, Pd(0) catalystSpiro-fused and ring-fused cyclopropanesAza-Heck cyclization followed by C(sp³)–H palladation. acs.org
Dihalocarbene AdditionDihalocarbenes, N-protected cyclic enaminesAzabicycloalkanesSubsequent reaction can lead to ring-expanded heterocycles. researchgate.net
Deaminative FunctionalizationPrimary amines, O-diphenylphosphinylhydroxylamine, D₂OFunctionalized alkanesUses amine as a traceless group; D₂O as deuterium source. nih.gov

Construction of Complex Polycyclic Structures with Retention of Deuterium Labeling

A critical challenge in the synthesis of complex molecules containing isotopically labeled fragments is the retention of the label throughout the reaction sequence. Deuterium-labeling experiments are frequently employed to confirm reaction mechanisms and have provided insight into strategies for building polycyclic architectures while preserving the C-D bonds of a deuterated cyclopropylamine moiety.

Photochemical dearomative cycloadditions represent a powerful method for creating three-dimensional (3D) molecular complexity. rsc.org For example, the reaction of quinolines with bicyclo[1.1.0]butanes (BCBs) under visible light can produce pyridine-fused 3D polycyclic molecules. rsc.org Deuterium-labeling studies have been instrumental in confirming the proposed mechanism, which involves a rare 1,6-hydrogen atom transfer (HAT) process, demonstrating that specific hydrogen (or deuterium) atoms are transferred, thereby ensuring the retention of others. rsc.org

Similarly, copper-catalyzed cascade cyclizations of allenynes to form polycyclic N-heterocycles have been elucidated using deuterium labeling. researchgate.net These experiments confirm the proposed mechanistic pathway and show that the deuterium labels on the starting material are retained in the final complex structure. researchgate.net Metal-mediated C-H activation and functionalization is another key strategy. The development of methods for remote functionalization and the construction of polycarbocyclic structures often relies on carbon-to-carbon metal migrations, where the integrity of labeled scaffolds can be maintained under carefully controlled conditions. researchgate.net

Table 2: Examples of Polycyclization Reactions with Confirmed Deuterium Label Retention This table highlights synthetic methods for complex polycyclic structures where deuterium labeling has been explicitly used to verify the reaction mechanism and label retention.

Reaction Type Reactants Product Significance of Deuterium Labeling
Photochemical Dearomative CycloadditionQuinolines, Bicyclo[1.1.0]butanesPyridine-fused 3D polycyclesConfirmed a rare 1,6-HAT process and label retention. rsc.org
Copper-Catalyzed Cascade CyclizationAllenynes, cis-DiazenesPolycyclic N-heterocyclesElucidated the reaction mechanism and confirmed label retention. researchgate.net
Rhodium-Catalyzed Cycloisomerization/Diels-Alder1,6-Allenynes, FullereneBicyclic fullerene derivativesConfirmed the role of water in mediating reactivity. researchgate.net

Functionalization Strategies for Deuterated Cyclopropylamine Building Blocks

The modification of deuterated cyclopropylamine building blocks is essential for creating a diverse range of advanced derivatives. Functionalization can be directed at either the cyclopropyl ring itself or the amine group.

A highly effective method for the site-selective and stereoselective functionalization of the cyclopropane ring is directed remote metalation. researchgate.net By using a suitable directing group on the nitrogen atom (e.g., pivaloyl), treatment with a strong base like t-BuLi can achieve clean β-lithiation. Quenching this lithiated intermediate with various electrophiles introduces a wide range of substituents onto the cyclopropyl ring syn to the directing group, with the deuterium labels remaining intact. researchgate.net

Palladium-catalyzed direct alkenylation of cyclopropyl C–H bonds offers another route to novel derivatives, providing access to cyclopropyl-fused azacycles. researchgate.net Furthermore, the amine group itself can be readily functionalized. Standard protection strategies, such as reaction with alkyl halides or acid anhydrides, can be employed to introduce various N-substituents. google.com The parent deuterated amine can also undergo fundamental chemical transformations such as oxidation to form cyclopropyl-d5-nitroso compounds or reduction to yield cyclopropyl-d5-hydroxylamine.

Table 3: Functionalization Reactions for Deuterated Cyclopropylamine This table outlines key strategies for modifying the Cyclopropyl-d5-amine scaffold to introduce new functional groups while preserving the deuterated core.

Functionalization Target Method Reagents Resulting Structure
C-H bond (β-position)Directed Remote LithiationN-Directing Group, t-BuLi, Electrophile (E+)β-Substituted N-acyl cyclopropyl-d-amine. researchgate.net
C-H bondPalladium-Catalyzed AlkenylationAlkene, Pd-catalyst, LigandAlkenyl-substituted cyclopropyl-d-amine. researchgate.net
N-H bondN-Alkylation / N-AcylationAlkyl halide, Acid anhydride, BaseN-Substituted cyclopropyl-d5-amine. google.com
Amine GroupOxidationOxidizing AgentCyclopropyl-d5-nitroso compounds.

Influence of Deuteration on the Reactivity of Cyclopropylamine in Complex Organic Synthesis

The replacement of hydrogen with deuterium significantly impacts the reactivity of a molecule, primarily through the kinetic isotope effect (KIE). assumption.edu The C-D bond is stronger and has a lower zero-point vibrational energy than the corresponding C-H bond, meaning more energy is required to break it. nih.govucsb.edu This effect is particularly pronounced in reactions where C-H bond cleavage is the rate-limiting step. nih.gov

In the context of cyclopropylamine, deuteration of the ring (Cyclopropyl-d5-amine) can substantially alter reaction rates and, in some cases, product distributions. For instance, in cytochrome P450-catalyzed metabolic oxidation, which often proceeds via hydrogen atom abstraction, the rate of metabolism for a deuterated compound is typically slower. nih.gov This enhanced metabolic stability is a cornerstone of deuterated drug development. assumption.edu Studies on the N-demethylation of alkylamines have shown that substituting hydrogen with deuterium at the α-carbon slows systemic clearance and can increase bioavailability. nih.govdovepress.com

The KIE is not limited to metabolic processes but also influences synthetic transformations. For example, in deamination reactions, the deuterodeamination process can be slower than hydrodeamination. nih.gov In C-H activation reactions, the higher activation energy required to cleave a C-D bond compared to a C-H bond can be exploited to achieve selectivity. A catalyst may preferentially activate a C-H bond in the presence of a C-D bond, allowing for regioselective functionalization. thieme-connect.de This difference in reactivity (kH/kD) provides a powerful tool for controlling reaction outcomes in complex synthesis.

Table 4: The Kinetic Isotope Effect (KIE) in Reactions Involving C-H/C-D Bond Cleavage This table provides a conceptual overview of how deuteration influences reaction rates, a phenomenon central to the reactivity of Cyclopropyl-d5-amine.

Parameter C-H Bond C-D Bond Implication for Reactivity
Bond Dissociation EnergyLowerHigherMore energy is required to cleave a C-D bond. nih.gov
Vibrational FrequencyHigherLowerLeads to a lower zero-point energy for the C-D bond. ucsb.edu
Reaction Rate (k) in RLSkHkDkH > kD; reactions are slower at deuterated positions. nih.gov
Metabolic StabilityLowerHigherSlower enzymatic degradation, leading to longer half-life. nih.gov
RLS: Rate-Limiting Step

Deuterated Cyclopropylamines in the Study of Conformational Flexibility and Steric Effects

Deuterium labeling is an invaluable tool for probing the subtle structural and dynamic properties of molecules, including conformational preferences and steric interactions. Cyclopropylamine can exist in different conformational forms, typically trans and gauche isomers, which are distinguished by the orientation of the amino group relative to the cyclopropane ring. aip.org The energy landscape between these conformers is complex, and spectroscopic analysis is crucial for its characterization. aip.org

The use of deuterated isotopomers like cyclopropylamine-d2 and N-deuterated species simplifies vibrational spectra (infrared and Raman) by shifting the frequencies of the C-D and N-D modes relative to their C-H and N-H counterparts. capes.gov.bracs.org This spectral separation allows for more confident assignment of fundamental vibrational bands, which is essential for building an accurate conformational potential function. capes.gov.bracs.org High-resolution far-infrared spectroscopy of cyclopropylamine has utilized such analyses to identify and assign transitions for both trans and gauche conformers, providing precise rotational and centrifugal distortion constants. aip.org

Deuteration can also exert subtle but measurable steric and electronic effects that influence molecular properties. For example, secondary deuterium isotope effects have been shown to alter the basicity of amines and heterocyclic compounds. escholarship.org These effects arise from changes in hyperconjugation and vibrational energies upon deuteration. By studying these small changes with high precision, researchers can gain deeper insights into factors like steric hindrance to solvation and other non-covalent interactions that govern the behavior of complex molecules in solution. escholarship.org

Table 5: Spectroscopic Data for Conformational Analysis of Cyclopropylamine Isotopomers This table presents representative vibrational frequency assignments used to distinguish conformers and analyze the effects of deuteration. Frequencies are in cm⁻¹.

Vibrational Mode Cyclopropylamine (Normal) Cyclopropylamine-d2 (N-deuterated) Significance
NH₂ Wagging~780-800~600-650Significant frequency shift confirms the mode involves the amine group. capes.gov.bracs.org
NH₂ Torsion~200-250LowerProbes the rotational barrier between conformers; sensitive to isotopic substitution. aip.org
Ring Deformation~850-900~850-900 (minor shift)Ring modes are less affected by N-deuteration, aiding spectral assignment. capes.gov.br

Q & A

Q. What are the key considerations for synthesizing Cyclopropyl-d5-amine with high isotopic purity?

Synthesis of deuterated amines like Cyclopropyl-d5-amine requires precise control over reaction conditions (e.g., temperature, solvent selection, and catalyst loading) to minimize proton-deuterium exchange. For example, using deuterated solvents (e.g., D₂O or CD₃OD) and avoiding protic reagents during cyclopropane ring formation ensures isotopic integrity . Post-synthesis validation via mass spectrometry and ²H NMR is critical to confirm ≥98% deuterium incorporation .

Q. How should researchers handle and store Cyclopropyl-d5-amine to prevent degradation?

Cyclopropyl-d5-amine is hygroscopic and sensitive to oxidation. Storage under inert gas (argon/nitrogen) at –20°C in amber vials is recommended. For handling, use gloveboxes or Schlenk lines to minimize exposure to moisture and oxygen. Safety protocols (e.g., PPE, fume hoods) must align with SDS guidelines for similar amines, which highlight risks of skin/eye irritation .

Q. What analytical methods are most reliable for quantifying Cyclopropyl-d5-amine in complex matrices?

Reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) provides robust quantification. Deuterated analogs exhibit distinct retention times and isotopic patterns compared to non-deuterated counterparts. For trace analysis, derivatization with dansyl chloride improves sensitivity in fluorescence detection .

Advanced Research Questions

Q. How can isotopic effects of Cyclopropyl-d5-amine influence its reactivity in catalytic systems?

Deuteration alters kinetic isotope effects (KIEs), particularly in reactions involving hydrogen/deuterium transfer (e.g., enzymatic deamination or transition-metal-catalyzed processes). For instance, deuterated cyclopropylamines may exhibit slower reaction rates in cytochrome P450-mediated oxidations due to stronger C-D bonds . Comparative studies using ¹H/²H NMR kinetics are essential to quantify these effects.

Q. What strategies resolve contradictions in reported biological activity data for Cyclopropyl-d5-amine derivatives?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or isotopic impurities. A meta-analysis approach, as described by Higgins & Thompson (2002), can statistically assess heterogeneity across studies. Key metrics like (proportion of total variability due to heterogeneity) help determine if data inconsistencies are systematic or random . Replicate studies under standardized protocols (e.g., OECD guidelines) are advised.

Q. How can computational modeling optimize the design of Cyclopropyl-d5-amine-based probes for metabolic studies?

Density functional theory (DFT) calculations predict deuterium’s impact on molecular geometry and electronic properties. For example, isotopic substitution may stabilize transition states in ring-opening reactions, affecting metabolite profiles. Pairing DFT with molecular dynamics simulations validates experimental observations of deuterium’s metabolic "blocking" effects .

Methodological Tables

Parameter Optimal Conditions Validation Technique Reference
Isotopic purity≥98% deuterium incorporation²H NMR, HRMS
Storage stability–20°C under argonAccelerated degradation studies
HPLC quantification (LOD)0.1 ng/mL (derivatized)Calibration curve (R² > 0.99)

Key Considerations for Data Reporting

  • Reproducibility : Document solvent deuteration levels, catalyst batches, and purification methods.
  • Ethical Compliance : Adhere to institutional guidelines for deuterated compound disposal to mitigate environmental risks .
  • Peer Review : Follow Reviews in Analytical Chemistry standards for method transparency and data accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.